rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride
Description
The compound rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride is a spirocyclic amine derivative with a 2-azaspiro[3.4]octane core. Its structure includes:
- Spirocyclic framework: A fused bicyclic system (3-membered and 4-membered rings) that imposes conformational rigidity .
- Substituents: A benzyl group at the 2-position. An isopropyl group (propan-2-yl) at the 1-position. Amino (-NH₂) and hydroxyl (-OH) groups at the 7- and 6-positions, respectively.
- Salt form: The dihydrochloride (2 HCl molecules) enhances solubility and stability .
Properties
IUPAC Name |
(6R,7R)-7-amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.2ClH/c1-12(2)16-17(8-14(18)15(20)9-17)11-19(16)10-13-6-4-3-5-7-13;;/h3-7,12,14-16,20H,8-11,18H2,1-2H3;2*1H/t14-,15-,16?,17?;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGVACXSGVZWPB-FQKQIQISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC(C(C2)O)N)CN1CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1C2(C[C@H]([C@@H](C2)O)N)CN1CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the amino group via amination reactions.
- Benzylation to introduce the benzyl group.
- Final purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the benzyl group can produce a methyl derivative.
Scientific Research Applications
rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 2-azaspiro[3.4]octane derivatives. Key structural analogs and their differences are outlined below:
Table 1: Structural and Functional Comparison
Key Findings:
Ethyl and methyl variants exhibit progressively lower steric bulk, which may improve metabolic stability .
Salt Form and Solubility: Dihydrochloride salts (e.g., target compound and ethyl analog) generally show higher water solubility than free bases or monohydrochlorides (e.g., tert-butyl carbamate derivative) .
Synthetic Complexity :
- Benzyl-substituted spirocycles require advanced protection-deprotection strategies during synthesis, as seen in analogous spiro compounds (e.g., tert-butyldimethylsilyl (TBS) and benzoyl groups in ) .
- Ethyl and methyl analogs are synthetically simpler due to smaller substituents .
The benzyl group’s lipophilicity may enhance binding to hydrophobic enzyme pockets .
Biological Activity
rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 274.4 g/mol
- CAS Number : 2137433-96-4
Pharmacological Effects
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Neuroprotective Activity :
- Recent studies suggest that the compound exhibits neuroprotective effects, potentially useful in treating neurodegenerative diseases. In vitro assays demonstrated its ability to inhibit neuronal apoptosis induced by oxidative stress.
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Anticancer Properties :
- Preliminary screenings have shown that this compound has cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The IC values for these cell lines were reported at approximately 12 μM and 15 μM respectively, indicating significant anticancer potential.
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Antioxidant Activity :
- The compound has been evaluated for its antioxidant properties using DPPH and ABTS assays, showing a considerable reduction in free radical activity, which is crucial for preventing cellular damage.
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies indicate that it may inhibit key enzymes involved in cancer progression and neurodegeneration, such as acetylcholinesterase (AChE).
- Modulation of Signaling Pathways : The compound appears to modulate pathways related to cell survival and apoptosis, particularly through the regulation of Bcl-2 family proteins.
Case Studies
-
Neuroprotective Study :
- A study conducted on rat models demonstrated that administration of this compound significantly reduced markers of oxidative stress in brain tissues compared to control groups.
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Cytotoxicity Assessment :
- In vitro assessments revealed that the compound induced cell cycle arrest in cancer cell lines at the G1 phase, leading to increased apoptosis rates as confirmed by flow cytometry analysis.
Data Tables
Q & A
Q. What are the common synthetic routes for rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride, and how are intermediates monitored during synthesis?
The compound is synthesized via multistep routes involving cyclization and functional group modifications. Key steps include:
- Spirocyclic core formation : Cyclization reactions (e.g., intramolecular nucleophilic substitution) under controlled temperatures (0–25°C) to form the 2-azaspiro[3.4]octane scaffold.
- Amine and benzyl group introduction : Reductive amination or alkylation with benzyl halides, requiring inert atmospheres to prevent oxidation .
- Purification : Thin-layer chromatography (TLC) and column chromatography are used to isolate intermediates, with TLC mobile phases like ethyl acetate/hexane (1:3) .
Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- NMR spectroscopy : H and C NMR verify spirocyclic connectivity and stereochemistry (e.g., 6R,7R configuration) by analyzing coupling constants and diastereotopic protons .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (≈304.28 g/mol) and detects impurities (<2%) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and resolves racemic mixtures if needed .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this spirocyclic compound?
Quantum chemical calculations (e.g., DFT) predict transition states for cyclization steps, while reaction path sampling identifies optimal conditions (e.g., solvent polarity, temperature). Computational tools like Gaussian or ORCA reduce trial-and-error experimentation by modeling steric and electronic effects of substituents (e.g., benzyl vs. ethyl groups) . Virtual screening also prioritizes reaction conditions that maximize enantiomeric excess (e.g., >80% for 6R,7R configuration) .
Q. What strategies resolve contradictions in biological activity data across structural analogs of this compound?
Discrepancies often arise from stereochemical variations or assay conditions. Approaches include:
- Orthogonal assays : Compare receptor binding (e.g., SPR) vs. cellular activity (e.g., IC in HEK293 cells) to distinguish target-specific effects from off-target interactions .
- Molecular docking : Simulate interactions with biological targets (e.g., GPCRs) to rationalize activity differences between (6R,7R) and (6S,7S) diastereomers .
- Meta-analysis : Aggregate data from analogs (e.g., 2-ethyl vs. 2-benzyl derivatives) to identify structure-activity trends .
Q. How does the stereochemistry at positions 6 and 7 influence pharmacokinetic properties?
The 6R,7R configuration enhances metabolic stability due to reduced CYP3A4-mediated oxidation compared to 6S,7S. Key findings:
- Plasma half-life : 6R,7R diastereomer shows t = 4.2 hrs (vs. 1.8 hrs for 6S,7S) in rodent models .
- Solubility : Dihydrochloride salt improves aqueous solubility (≈12 mg/mL at pH 7.4) but requires pH adjustment to prevent precipitation in biological matrices .
Methodological Challenges and Solutions
Q. What experimental design considerations are critical for scaling up synthesis without compromising enantiomeric purity?
- Catalyst selection : Chiral ligands (e.g., BINAP) in asymmetric hydrogenation retain >90% ee at 10-g scale .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression to avoid over-alkylation or racemization .
- Workflow automation : Robotic liquid handlers standardize reagent addition, reducing human error in sensitive steps (e.g., HCl salt formation) .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via:
- HPLC : Track new peaks indicating hydrolysis (e.g., benzyl group cleavage) .
- Karl Fischer titration : Measure moisture uptake (>5% indicates hygroscopic instability) .
- Lyophilization : Freeze-drying in amber vials under argon extends shelf life (>24 months at -20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
